molecular formula C20H22F2N2O2 B5565965 2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5565965
M. Wt: 360.4 g/mol
InChI Key: PQVMNUWNOHDNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one, also known as DFMD, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DFMD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Catalytic Dearomative Spirocyclization

One notable application involves the catalytic dearomative spirocyclization using gold carbene species derived from ynamides, facilitating the efficient synthesis of 2-azaspiro[4.5]decan-3-ones. This method doesn't require hazardous diazo compounds as carbene sources and proceeds even under air, highlighting its utility in synthesizing spirocyclic compounds that could be transformed into gabapentin derivatives through hydrogenation and deprotection (Ito, Kawasaki, Kanyiva, & Shibata, 2018).

Synthesis and Antihypertensive Activity

Another research avenue explores the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, indicating the potential of such compounds in developing antihypertensive agents. This research aimed at identifying new therapeutic agents targeting alpha- and beta-adrenergic receptors to manage hypertension (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Antifungal Agents and Chitin Synthase Inhibitors

Further, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their antifungal activities and as potential inhibitors of chitin synthase. This research underscores the significance of diazaspirodecanone derivatives in developing novel antifungal agents, demonstrating moderate to excellent potency against chitin synthase, a key enzyme in fungal cell wall synthesis. The study identified several compounds with promising inhibitory activities against chitin synthase and antifungal activities, highlighting their potential as leads for antifungal drug development (Li, Wang, Zhang, Li, Shen, & Ji, 2019).

properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-8-(furan-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-17-4-3-15(10-18(17)22)12-24-14-20(11-19(24)25)5-7-23(8-6-20)13-16-2-1-9-26-16/h1-4,9-10H,5-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMNUWNOHDNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.